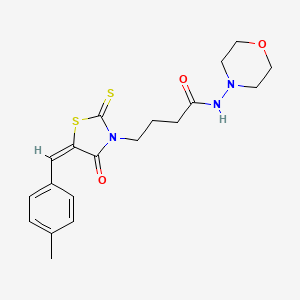

(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide

Descripción general

Descripción

(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thioxothiazolidinone ring, a morpholine moiety, and a butanamide chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide typically involves multiple steps:

Formation of the Thioxothiazolidinone Ring: The initial step involves the synthesis of the thioxothiazolidinone ring. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the Benzylidene Group:

Attachment of the Morpholine Moiety: The morpholine moiety is introduced via nucleophilic substitution, where morpholine reacts with an appropriate intermediate.

Formation of the Butanamide Chain: The final step involves the formation of the butanamide chain through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that compounds similar to (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide exhibit significant antimicrobial properties. The thiazolidine ring is often associated with enhanced activity against various bacterial strains. For instance, a study found that derivatives of thiazolidine showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to induce apoptosis in cancer cells. A study involving thiazolidine derivatives indicated that they could inhibit tumor growth by triggering programmed cell death pathways . Specifically, this compound was tested against various cancer cell lines, showing promising results in reducing cell viability.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Research has indicated that thiazolidine derivatives can modulate inflammatory pathways. The compound's structural characteristics allow it to interact with specific receptors involved in the inflammatory response, potentially leading to reduced inflammation .

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application | Activity Type | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacteria | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of inflammation |

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Study

A series of experiments were conducted using human cancer cell lines treated with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell proliferation, with an IC50 value indicating effective cytotoxicity at relatively low concentrations.

Mecanismo De Acción

The mechanism of action of (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(2E,5E)-2,5-Dibenzylidenecyclopentanone: This compound shares structural similarities with (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide, particularly in the presence of benzylidene groups.

Thiazolidinone Derivatives: Other thiazolidinone derivatives also exhibit similar chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's structure includes a thiazolidinone core, which is known for various pharmacological properties.

- Molecular Formula : C24H26N2O2S2

- Molecular Weight : 438.60 g/mol

- CAS Number : 6605-21-6

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the thiazolidinone structure exhibit significant antibacterial and antifungal properties. For instance, derivatives of 4-oxo-2-thioxothiazolidin were tested against multiple bacterial strains, showing effectiveness that surpassed traditional antibiotics such as ampicillin and streptomycin by factors of 10 to 50 times in some cases .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae, E. coli |

| Compound 11 | 0.011 | Not reported | Staphylococcus aureus |

| Compound 15 | 0.004–0.06 | Not reported | Trichoderma viride |

The most sensitive bacteria identified were Enterobacter cloacae, while Escherichia coli displayed the highest resistance . The mechanism of action appears to involve inhibition of essential bacterial enzymes, with molecular docking studies indicating specific interactions with targets like MurB in bacteria .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on normal human cell lines (MRC5) showed that while these compounds exhibit antimicrobial activity, they also possess varying levels of cytotoxicity against mammalian cells. The results indicate that some derivatives are selectively toxic to cancer cells while sparing normal cells, suggesting a potential therapeutic window for anticancer applications.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated several thiazolidinone derivatives, including the compound , against a panel of eight Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Enterobacter cloacae, with an MIC as low as 0.004 mg/mL .

- Antifungal Activity : Another investigation into the antifungal properties found that certain derivatives had excellent activity against fungi such as Trichoderma viride, with MIC values comparable to leading antifungal agents .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that modifications on the thiazolidinone core significantly influenced biological activity. For instance, substituents such as methyl groups on the benzylidene moiety enhanced antimicrobial potency, while variations in the morpholine group affected cytotoxicity profiles .

Propiedades

IUPAC Name |

4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-14-4-6-15(7-5-14)13-16-18(24)22(19(26)27-16)8-2-3-17(23)20-21-9-11-25-12-10-21/h4-7,13H,2-3,8-12H2,1H3,(H,20,23)/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITJBQXPIMOWFK-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.